Crystal Structure: 1-(3,4-Dimethoxyphenyl)ethan-1-one Oxime Demonstrates Verifiable Planarity and Crystallographic Distinctions
The single-crystal X-ray structure of 1-(3,4-dimethoxyphenyl)ethan-1-one oxime has been definitively solved and refined to a high-resolution R-factor of 0.053 for over 2000 observed reflections [1]. The molecule adopts a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and beta = 94.699(3)° [1]. This contrasts with the structure of a closely related furanyl oxime derivative (C16H16NO3), which crystallizes in an orthorhombic system (space group Aba2) with significantly different cell dimensions (a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å) [2]. The exact crystal packing, driven by van der Waals forces with a nearest intermolecular distance of 3.647 Å [2], directly impacts material properties such as solubility and stability, which cannot be inferred from class-level assumptions.
| Evidence Dimension | Crystal System and Unit Cell Dimensions |
|---|---|
| Target Compound Data | Monoclinic, C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, beta=94.699(3)° |
| Comparator Or Baseline | Furanyl oxime derivative (C16H16NO3): Orthorhombic, Aba2, a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å |
| Quantified Difference | Different crystal systems (Monoclinic vs. Orthorhombic); R-factor for target compound: 0.053. |
| Conditions | Single-crystal X-ray diffraction, Mo Kα radiation (λ=0.71069 Å), T=291 K |
Why This Matters
Confirmation of specific crystallographic parameters ensures batch-to-batch consistency and predictability in solid-state research, which is not guaranteed by substituting with a structurally similar but crystallographically uncharacterized analog.
- [1] Moers, F.G. et al. Journal of Chemical Crystallography, 1995, 25(7), 429-432. Crystal and molecular structure of 1-(3,4-dimethoxyphenyl)ethan-1-one oxime. View Source
- [2] Korean Journal of Crystallography. Publication Info. on the crystal structure of a related furanyl oxime. View Source
